molecular formula C20H26O2 B14875264 3-Ethoxyestra-1,3,5(10)-trien-17-one

3-Ethoxyestra-1,3,5(10)-trien-17-one

Cat. No.: B14875264
M. Wt: 298.4 g/mol
InChI Key: HJKAXJBZYISPAD-UHFFFAOYSA-N
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Description

3-Ethoxyestra-1,3,5(10)-trien-17-one is a synthetic steroidal compound that belongs to the class of estrogens. It is structurally related to estrone, a naturally occurring estrogen. This compound is characterized by the presence of an ethoxy group at the 3-position and a ketone group at the 17-position of the steroid nucleus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxyestra-1,3,5(10)-trien-17-one typically involves the modification of estrone or its derivatives. One common method includes the ethylation of estrone at the 3-position to introduce the ethoxy group. This can be achieved using ethyl iodide in the presence of a strong base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyestra-1,3,5(10)-trien-17-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-ethoxyestra-1,3,5(10)-trien-17-ol.

    Reduction: Reduction of the ketone group at the 17-position can yield 3-ethoxyestra-1,3,5(10)-trien-17β-ol.

    Substitution: The ethoxy group at the 3-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Ethoxyestra-1,3,5(10)-trien-17-ol.

    Reduction: 3-Ethoxyestra-1,3,5(10)-trien-17β-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxyestra-1,3,5(10)-trien-17-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxyestra-1,3,5(10)-trien-17-one involves its interaction with estrogen receptors. Upon binding to these receptors, the compound modulates the transcription of estrogen-responsive genes. This leads to various physiological effects, including regulation of reproductive functions and maintenance of secondary sexual characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxyestra-1,3,5(10)-trien-17-one is unique due to the presence of the ethoxy group at the 3-position, which can influence its estrogenic activity and metabolic stability. This structural modification can result in different pharmacokinetic and pharmacodynamic properties compared to other estrogens .

Properties

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

3-ethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H26O2/c1-3-22-14-5-7-15-13(12-14)4-6-17-16(15)10-11-20(2)18(17)8-9-19(20)21/h5,7,12,16-18H,3-4,6,8-11H2,1-2H3

InChI Key

HJKAXJBZYISPAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C

Origin of Product

United States

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